![molecular formula C18H15N3O2S B5763692 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, also known as MTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTB is a benzamide derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are enzymes that play a role in cancer cell invasion and metastasis, while COX-2 is an enzyme that is involved in the production of inflammation mediators.
Biochemical and Physiological Effects:
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs and COX-2, which can lead to a reduction in cancer cell invasion and inflammation. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in lab experiments is its relatively low toxicity compared to other anticancer and anti-inflammatory agents. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to have good solubility in water, which makes it easier to work with in lab experiments. However, one of the limitations of using 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide is its limited availability and high cost, which can make it difficult to perform large-scale studies.
Orientations Futures
There are many potential future directions for research on 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of the potential applications of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide and to identify potential molecular targets for the compound. Overall, 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with 2-aminothiazole-4-carboxylic acid, followed by the addition of methyl iodide. The final product is obtained after purification by recrystallization. The synthesis of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been optimized by various researchers to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to have anti-inflammatory properties and has been studied in models of inflammation, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-2-4-13(5-3-12)16(22)20-15-8-6-14(7-9-15)17(23)21-18-19-10-11-24-18/h2-11H,1H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRAQPPBUSDPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

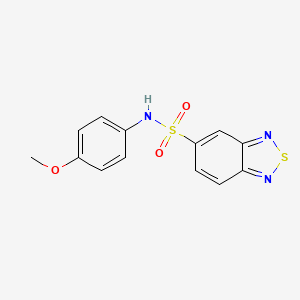


![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)
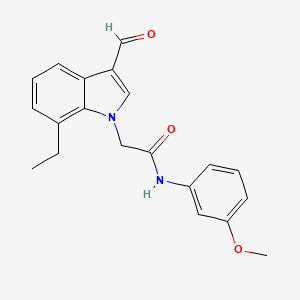
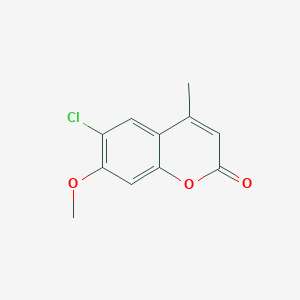
![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)
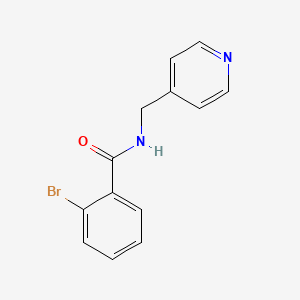
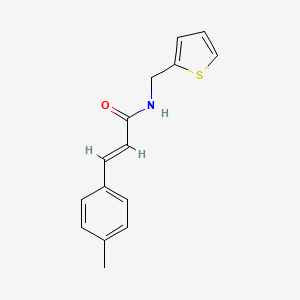
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)